3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea
Description
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-11-10(5-2-6-16-11)17-13(20)18-12(19)8-3-1-4-9(15)7-8/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZIZGNWPPRZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 3-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Substituted pyridine or benzoyl derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
Research has indicated that thiourea derivatives, including 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea, may exhibit inhibitory effects on various enzymes. These enzymes are often involved in critical biological processes such as cancer cell proliferation and microbial resistance mechanisms. The compound's structural components suggest potential for similar activities as observed in other thioureas.
Medicinal Chemistry
Thiourea derivatives are known for their diverse biological activities, making them valuable in drug discovery. The unique combination of the chloropyridine and fluorobenzoyl groups in this compound may lead to distinct pharmacological properties. For instance, compounds with similar structures have been studied for their antimicrobial and anticancer properties.
Binding Affinity Studies
Interaction studies focusing on thioureas typically examine their binding affinity with biomolecules, such as proteins and nucleic acids. Understanding these interactions can elucidate the mechanism of action of the compound and its potential therapeutic effects. This area of research is crucial for developing new drugs targeting specific biological pathways.
Structural Analog Comparisons
Comparative studies with structurally similar compounds can provide insights into the biological activities of this compound. For example:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2-Fluorobenzoyl)-3-(2-tolyl)thiourea | Contains a fluorobenzoyl group | Antimicrobial and anticancer properties |
| 1-(4-Pentyloxy-3-trifluoromethylphenyl)-3-(pyridine-3-carbonyl)thiourea | Complex heterocyclic structure | Effective against hepatitis C virus |
| 1-(Adamantane-1-carbonyl)-3-halophenylthioureas | Halophenyl substituent | Used in coordination chemistry |
These comparisons highlight the versatility of thiourea derivatives in medicinal chemistry while emphasizing the unique attributes of this specific compound.
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Thiourea Derivatives
Key Observations :
Substituent Effects on Melting Points :
- Indole-containing derivatives (e.g., 5b, 5g) exhibit higher melting points (>220°C), likely due to rigid aromatic systems and strong intermolecular interactions. In contrast, the trifluoromethylphenyl derivative () has a lower melting point (156–157°C), possibly due to reduced hydrogen bonding or steric effects from the CF₃ group .
- The target compound’s pyridinyl group may lower its melting point compared to indole derivatives, as pyridine rings offer fewer hydrogen-bonding sites.
Synthetic Yields: Yields for indole-based thioureas () range from 21% to 68%, influenced by steric hindrance (e.g., morpholino groups in 5c–e). The trifluoromethylphenyl derivative () achieves a higher yield (94%), attributed to efficient coupling between isothiocyanate and aniline .
Electronic and Conformational Analysis
Intramolecular Interactions :
- The trifluoromethylphenyl derivative () forms a six-membered intramolecular N–H⋯O hydrogen bond, stabilizing the thione form. Similar interactions are expected in the target compound due to the 3-fluorobenzoyl group .
- The pyridinyl nitrogen in the target compound may introduce additional hydrogen-bonding or coordination sites, differentiating it from purely phenyl-substituted analogs.
Bond Lengths and Torsion Angles :
- In , the C–S bond (1.686 Å) and C–O bond (1.221 Å) align with typical thiourea thione structures. The target compound’s electronic environment (chlorine and fluorine substituents) may slightly shorten these bonds due to electron-withdrawing effects .
Biological Activity
3-(2-chloropyridin-3-yl)-1-(3-fluorobenzoyl)thiourea is a synthetic compound belonging to the thiourea class, recognized for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a chloropyridine moiety and a fluorobenzoyl group, contributing to its unique biological properties. Thioureas are characterized by the functional group R1R2N=C(S)R3, which plays a crucial role in their reactivity and biological interactions.
Antimicrobial Activity
Thiourea derivatives, including this compound, have shown significant antimicrobial properties. For instance, structural analogs have demonstrated efficacy against various bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating comparable potency to standard antibiotics like ceftriaxone .
Anticancer Activity
Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds similar to this compound have exhibited IC50 values ranging from 1.5 to 20 µM against different cancer cell lines, including pancreatic, prostate, and breast cancer cells . The anticancer effects are often attributed to the targeting of specific molecular pathways involved in angiogenesis and cancer cell signaling.
The biological activities of thioureas are largely mediated through their interactions with biomolecules such as proteins and nucleic acids. Studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for microbial resistance and cancer progression .
Case Studies
- In Vivo Studies : A study on a structurally similar thiourea derivative demonstrated significant anti-inflammatory effects in mouse models while exhibiting minimal ulcerogenic potential compared to traditional NSAIDs like aspirin . This highlights the potential of thioureas in pain management without severe side effects.
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of various thiourea derivatives on human leukemia cell lines. Results indicated that some derivatives effectively reduced cell viability by inducing apoptosis, supporting their potential as therapeutic agents against leukemia .
Comparative Analysis
The following table summarizes the biological activities of selected thiourea derivatives compared to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate against gram-negative bacteria | Effective against multiple cancer cell lines | 1.5 - 20 |
| 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | High against S. typhi | Significant against breast cancer cells | <10 |
| N-(2,4-Dichloro)benzoyl-N′-phenylthiourea | Low activity reported | Moderate efficacy in lung cancer models | 16 - 25 |
Q & A
Q. How should researchers address contradictions in reported biological activity data, such as variations in IC values across studies?
- Methodological Answer: Standardize assay protocols (e.g., cell line authentication, serum-free conditions) to minimize variability. Meta-analyses using Bayesian hierarchical models account for inter-lab differences. Revisit synthesis protocols to rule out impurities (e.g., trace metal catalysts) influencing bioactivity .
Key Research Considerations
- Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., transition-state analogs) or halogen bonding in drug design .
- Methodological Rigor : Pre-validate assays with positive/negative controls and replicate experiments across independent labs .
- Data Transparency : Publish raw spectral data (NMR, HPLC) and crystallographic CIF files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
